Product packaging for 4-Bromophenylsulfur pentafluoride(Cat. No.:CAS No. 774-93-6)

4-Bromophenylsulfur pentafluoride

Cat. No.: B1273057
CAS No.: 774-93-6
M. Wt: 283.06 g/mol
InChI Key: RECCABBXFXGELM-UHFFFAOYSA-N
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Description

Significance of the Pentafluorosulfanyl (SF₅) Group in Chemical Research

The pentafluorosulfanyl (SF₅) group has emerged as a functional group of considerable interest in medicinal chemistry, agrochemistry, and materials science. rowansci.comnih.govresearchgate.net Its unique combination of properties, including high thermal and chemical stability, distinguishes it from other fluorine-containing substituents. rowansci.comenamine.net Although known for a considerable time, a recent surge in interest has been fueled by advancements in synthetic methodologies that have made SF₅-containing building blocks more readily available. researchgate.net

The SF₅ group is characterized by its potent electron-withdrawing nature, a consequence of the high electronegativity of the five fluorine atoms bonded to the sulfur atom. rowansci.comresearchgate.net This property significantly influences the electronic characteristics of the molecules to which it is attached. rowansci.com The Hammett constant, a measure of the electronic effect of a substituent on a benzene (B151609) ring, is notably high for the SF₅ group (σp = 0.68), indicating its strong electron-withdrawing capabilities, primarily through an inductive effect (σI = 0.55). researchgate.netresearchgate.net

Despite its high polarity, the SF₅ group is also markedly lipophilic. rowansci.comresearchgate.net Lipophilicity, often quantified by the Hansch hydrophobicity constant (π), is a critical parameter in drug design, influencing a molecule's ability to permeate cell membranes. The SF₅ group possesses a higher lipophilicity (π = 1.51) compared to many other functional groups. beilstein-journals.org This combination of being both strongly electron-withdrawing and lipophilic is a rare and valuable characteristic in the design of new molecules. researchgate.net

The SF₅ group is often referred to as a "super-trifluoromethyl group" because it exhibits properties similar to the widely used trifluoromethyl (CF₃) group, but often in a more pronounced manner. nih.govenamine.netbeilstein-journals.org Both groups are strongly electron-withdrawing, but the SF₅ group is more so, as evidenced by its higher Hammett constant. researchgate.netbeilstein-journals.org

The SF₅ group is also larger and more lipophilic than the CF₃ group. enamine.netresearchgate.net This increased size and lipophilicity can lead to enhanced metabolic stability and altered binding interactions with biological targets. rowansci.comescholarship.org However, the greater steric demand of the SF₅ group can also influence molecular conformation by restricting rotational freedom. researchgate.net While replacing a CF₃ group with an SF₅ group can sometimes improve properties, this is not always the case, and the effects can be complex and context-dependent. escholarship.orgmdpi.com For instance, in some cases, the inclusion of SF₅ groups did not improve the stability or detonation properties of certain compounds compared to their CF₃ analogues. vu.lt

Table 1: Comparison of Physicochemical Properties of SF₅ and CF₃ Groups

Property SF₅ Group CF₃ Group
Hammett Constant (σp) 0.68 researchgate.net 0.54 researchgate.net
Inductive Effect (σI) 0.55 beilstein-journals.org 0.39 beilstein-journals.org
Hansch Hydrophobicity (π) 1.51 beilstein-journals.org 1.09 beilstein-journals.org
Electronegativity (χ) 3.65 researchgate.net 3.36 researchgate.net
Volume (ų) 55.4 researchgate.net 34.6 researchgate.net

Overview of 4-Bromophenylsulfur Pentafluoride as a Research Building Block

This compound is a versatile chemical compound that serves as a key building block in academic and industrial research. chemimpex.com Its structure, featuring a bromophenyl group attached to a pentafluorosulfanyl group, provides a unique combination of reactive sites. chemimpex.com This makes it a valuable reagent for the synthesis of novel organic molecules with potential applications in pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com The compound's stability and ease of handling also contribute to its utility in a laboratory setting. chemimpex.com

The primary role of this compound in organic synthesis is as a source for introducing both sulfur and fluorine atoms into target molecules. chemimpex.com The presence of the bromine atom on the phenyl ring allows for a variety of cross-coupling reactions, enabling the attachment of the pentafluorosulfanylphenyl group to a wide range of organic scaffolds. The SF₅ group itself can be incorporated to modulate the properties of the final compound. chemimpex.com This dual functionality makes it a powerful tool for creating complex molecules with tailored electronic and physical properties. chemimpex.com

The reactivity of this compound allows for its use in various chemical transformations. The brominated phenyl ring can participate in well-established reactions such as Suzuki, Heck, and Sonogashira couplings, providing a gateway to a diverse array of derivatives. The electron-withdrawing nature of the SF₅ group can influence the reactivity of the aromatic ring, facilitating certain nucleophilic aromatic substitution reactions. researchgate.net

In materials science, the incorporation of the SF₅ group via this compound can lead to the development of advanced materials with enhanced properties. chemimpex.com For example, fluorinated polymers often exhibit improved chemical resistance and thermal stability. chemimpex.com The unique properties of the SF₅ group, such as its low surface energy, are also being explored in the design of optoelectronic materials. rsc.org

Historical Context of Arylsulfur Pentafluoride Synthesis Methodologies

The synthesis of arylsulfur pentafluorides has historically been challenging, which limited the exploration of SF₅-containing compounds for many years. researchgate.netrsc.org The first synthesis of phenylsulfur pentafluoride was reported by Sheppard in 1961 and involved the stepwise fluorination of diphenyl disulfide with silver difluoride, a costly reagent, resulting in a low yield of only 9%. beilstein-journals.org

Over the years, various methods have been developed, but many suffered from low yields, harsh reaction conditions, or the use of hazardous reagents like elemental fluorine (F₂). beilstein-journals.orgresearchgate.net For example, a method using F₂ diluted with nitrogen to react with bis(p- or m-nitrophenyl) disulfide at low temperatures only afforded the corresponding nitrophenylsulfur pentafluoride in about a 40% yield. beilstein-journals.org

A significant breakthrough came with the development of more practical and scalable methods. One such method involves a two-step process starting from diaryl disulfides or aryl thiols. The first step is the treatment with chlorine in the presence of an alkali metal fluoride (B91410) to form an arylsulfur chlorotetrafluoride intermediate. This intermediate is then treated with a fluoride source, such as zinc fluoride (ZnF₂) or hydrogen fluoride (HF), to yield the desired arylsulfur pentafluoride. beilstein-journals.orgresearchgate.net These newer methods have offered considerable improvements in terms of cost, yield, and practicality, paving the way for a new era of "super-trifluoromethyl" arene chemistry. beilstein-journals.orgresearchgate.net More recent strategies have focused on the synthesis from aryl halides, further expanding the accessibility of these valuable compounds. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds in modern organic synthesis. researchgate.net These methods have been successfully adapted for use with SF₅-containing substrates like this compound, enabling the creation of novel materials and molecules with potential applications in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a versatile and widely used C-C bond-forming reaction. youtube.comscispace.com While this reaction is a cornerstone of synthetic chemistry for creating biaryl compounds, its specific application in the synthesis of pentafluorosulfanyl-containing azulenes from precursors like this compound is not extensively documented in the available scientific literature. The synthesis of substituted azulenes often involves strategies utilizing precursors such as pyrylium salts or cycloaddition reactions. sciencemadness.orgmdpi.com

The Negishi cross-coupling reaction, which couples an organozinc reagent with an organic halide, has proven to be an effective strategy for the synthesis of unnatural amino acids, including those containing the pentafluorosulfanyl group. nih.govnih.gov This methodology has been successfully employed to create novel aromatic amino acids by coupling an organozinc derivative of an amino acid with an SF₅-containing aryl bromide. sciencemadness.org This approach provides a direct route to incorporating the SF₅-phenylalanine motif into peptides and other biologically relevant molecules. nih.gov

The success of the Negishi cross-coupling for synthesizing SF₅-aromatic amino acids is highly dependent on the catalyst system. Research has shown that a combination of a palladium source and a phosphine ligand is essential for the reaction's efficacy. sciencemadness.org Initial attempts using a catalyst system of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or its monomeric form Pd(dba)₂ with tri(o-tolyl)phosphine (P(o-tol)₃) as the ligand resulted in disappointing yields of the desired SF₅-containing amino acid, with one reaction yielding only 8%. nih.gov

A significant breakthrough was achieved through ligand optimization. nih.gov Switching the ligand from P(o-tol)₃ to a more electron-rich and bulky biaryl phosphine ligand, dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos), led to a marked improvement in the reaction yields. nih.govresearchgate.net This highlights the critical role of the ligand in facilitating the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—particularly with challenging substrates like SF₅-aromatics. sciencemadness.orgresearchgate.net

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target SF₅-containing amino acids. The Negishi cross-coupling procedure for these compounds has been refined to specific thermal and temporal parameters. One successful protocol involves stirring the reaction mixture for an initial period of 3 hours at 50 °C, followed by an extended period of 24 hours at room temperature to ensure the reaction proceeds to completion. nih.gov This two-stage temperature profile allows for the initial formation of the key intermediates at a moderate temperature before allowing the final coupling to conclude under milder conditions.

Yield optimization in the synthesis of SF₅-containing aromatic amino acids via Negishi coupling is directly tied to the choice of the phosphine ligand. The use of P(o-tol)₃ as a ligand with a Pd(dba)₂ catalyst gave a very low 8% yield for the desired cross-coupled product. nih.gov A substantial improvement was realized upon switching to the SPhos ligand. This single modification increased the yields of the target SF₅-amino acids to a range of 32% to 42%, demonstrating a significant optimization of the synthetic protocol. sciencemadness.orgresearchgate.net This improvement underscores the impact of ligand selection on the efficiency of palladium-catalyzed cross-coupling reactions. nih.gov

Table 1: Effect of Ligand on Yield in Negishi Cross-Coupling for SF₅-Aromatic Amino Acid Synthesis nih.gov
EntryPalladium SourceLigandYield (%)
1Pd(dba)₂P(o-tol)₃8
2Pd(dba)₂SPhos38
3Pd(dba)₂SPhos42

Negishi Cross-Coupling Strategies for SF₅-Containing Aromatic Amino Acids

Knoevenagel Condensation in the Synthesis of SF₅-Functionalized Dyes

The Knoevenagel condensation is a nucleophilic addition reaction involving an active hydrogen compound and a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction. researchgate.net This process is a fundamental method for forming C-C double bonds and is widely used in the synthesis of α,β-unsaturated ketones and other conjugated systems, which are often chromophoric. researchgate.net It is a key reaction in the production of various dyes, including styryl dyes, where an aromatic aldehyde is condensed with an active methylene compound. researchgate.netresearchgate.net

While the Knoevenagel condensation is a powerful tool for dye synthesis, its specific application using a 4-(pentafluorosulfanyl)benzaldehyde or related SF₅-functionalized carbonyls to create SF₅-functionalized dyes is not prominently featured in the reviewed scientific literature. However, the reaction has been used in the synthesis of SF₅-containing libraries for medicinal chemistry, for instance, in the formation of an SF₅-substituted oxindole scaffold.

Multistep Syntheses of Arylsulfur Pentafluorides

The development of reliable multistep synthetic routes has been pivotal for the accessibility of arylsulfur pentafluorides. These methods have overcome the challenges posed by the direct introduction of the bulky and electron-rich SF₅ group.

The pioneering synthesis of phenylsulfur pentafluoride was reported by Sheppard in 1961, which involved the stepwise fluorination of diphenyl disulfide using the expensive and aggressive reagent, silver difluoride (AgF₂) in a fluorocarbon solvent. beilstein-journals.orgnih.gov This method, however, was hampered by very low yields, typically around 9%. beilstein-journals.orgnih.govbeilstein-journals.org Despite its limitations, this approach was used to prepare various substituted phenylsulfur pentafluorides, though consistently suffering from poor yields. beilstein-journals.orgnih.govbeilstein-journals.org For instance, the reaction of a polymeric disulfide with AgF₂ to produce 5-Nitrophenyl-1,3-bis(sulfur pentafluoride) resulted in only a 12% yield. beilstein-journals.orgnih.gov

In 2000, a new method emerged utilizing molecular fluorine (F₂). beilstein-journals.orgnih.govbeilstein-journals.org In this process, bis(p- or m-nitrophenyl) disulfide was treated with F₂ diluted with nitrogen at low temperatures in acetonitrile. beilstein-journals.orgnih.govbeilstein-journals.org This technique provided the corresponding nitrophenylsulfur pentafluoride in approximately 40% yield. beilstein-journals.orgnih.govbeilstein-journals.org However, the use of molecular fluorine, a highly toxic, corrosive, and explosive gas, along with the method's limited applicability to electron-deficient systems, restricted its widespread adoption. researchgate.net

A significant breakthrough in the synthesis of arylsulfur pentafluorides came with the development of a two-step method that proceeds via a stable intermediate, arylsulfur chlorotetrafluoride (ArSF₄Cl). beilstein-journals.orgnih.govresearchgate.netnih.govresearchgate.net This strategy offers considerable improvements in terms of cost, yield, practicality, and scalability over previous methods. nih.govnih.gov

The first step of this modern approach involves the reaction of a diaryl disulfide or an aryl thiol with a halogen, typically chlorine, in the presence of an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.netnih.gov This reaction, when carried out with an excess of chlorine and the fluoride source, yields the corresponding arylsulfur chlorotetrafluoride (ArSF₄Cl). beilstein-journals.orgbeilstein-journals.org Aryl thiols can also be used as starting materials and often provide the desired intermediates in high yields. beilstein-journals.orgresearchgate.net These arylsulfur chlorotetrafluoride intermediates are typically stable enough to be isolated by distillation or recrystallization and fully characterized before proceeding to the next step. beilstein-journals.orgnih.govresearchgate.netnih.gov

The second step is the conversion of the isolated arylsulfur chlorotetrafluoride to the final arylsulfur pentafluoride. beilstein-journals.orgnih.govresearchgate.netnih.gov This is achieved by reacting the intermediate with a suitable fluoride source. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.netnih.gov Several effective fluoride sources have been identified, including zinc difluoride (ZnF₂), anhydrous hydrogen fluoride (HF), and antimony fluorides (SbF₃/SbF₅). beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.netnih.gov

The reaction with ZnF₂ is particularly efficient for liquid ArSF₄Cl substrates, often proceeding without a solvent under neat conditions. beilstein-journals.orgnih.gov Anhydrous HF is an industrially viable option due to its low cost and availability. justia.com The reaction conditions and yields for the conversion of various arylsulfur chlorotetrafluorides to their corresponding pentafluorides using ZnF₂ are summarized in the table below.

Substrate (ArSF₄Cl)Fluoride SourceTemperature (°C)Time (h)Yield (%)
PhSF₄ClZnF₂120591
4-MeC₆H₄SF₄ClZnF₂120588
4-FC₆H₄SF₄ClZnF₂120586
4-ClC₆H₄SF₄ClZnF₂120589
4-BrC₆H₄SF₄ClZnF₂120590
4-IC₆H₄SF₄ClZnF₂120585

The formation of arylsulfur chlorotetrafluoride (ArSF₄Cl) from a diaryl disulfide (Ar₂S₂) is proposed to be a multi-step process. researchgate.net When chlorine gas is introduced into a mixture of the disulfide and potassium fluoride in a solvent like acetonitrile, the reaction is initiated. beilstein-journals.org The process is believed to involve several intermediates. researchgate.net The reaction begins with the cleavage of the disulfide bond, followed by sequential chlorination and fluorination steps. An intermediate species, arylsulfur trifluoride (ArSF₃), has been identified through ¹⁹F NMR analysis during the reaction. beilstein-journals.org The continued reaction with excess chlorine and fluoride source leads to the formation of the final ArSF₄Cl product. beilstein-journals.orgbeilstein-journals.org

Post-Functionalization Reactions of SF₅-Containing Compounds

Once the arylsulfur pentafluoride moiety is installed, the aromatic ring can undergo further chemical modifications. These post-functionalization reactions are critical for creating a diverse range of complex molecules containing the SF₅ group for various applications. colab.ws The robust nature of the SF₅ group allows for a variety of subsequent chemical transformations. nih.gov

SF₅-containing compounds can be used in reactions such as cross-couplings, cyanations, and reductions. researchgate.netresearchgate.net For example, the bromine atom in this compound serves as a functional handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents onto the aromatic ring.

Furthermore, aliphatic SF₅-containing compounds can be readily transformed. For instance, β-pentafluorosulfanyl alcohols, synthesized from the reaction of alkenes with SF₅Cl, can be oxidized to produce α-SF₅ ketones. nih.gov They can also be reduced to give SF₅-substituted diols, which can be further converted into other functional groups like SF₅-substituted cyclic carbonates. nih.gov These transformations demonstrate the utility of the SF₅ group as a stable substituent that can be carried through multiple synthetic steps, enabling the construction of complex molecular architectures. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrF5S B1273057 4-Bromophenylsulfur pentafluoride CAS No. 774-93-6

Properties

IUPAC Name

(4-bromophenyl)-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF5S/c7-5-1-3-6(4-2-5)13(8,9,10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECCABBXFXGELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(F)(F)(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381313
Record name 4-Bromophenylsulfur pentafluoride
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Molecular Weight

283.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774-93-6
Record name 4-Bromophenylsulfur pentafluoride
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Record name 1-bromo-4-(pentafluoro-lambda6-sulfanyl)benzene
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Advanced Synthetic Strategies and Methodologies for 4 Bromophenylsulfur Pentafluoride and Its Derivatives

Tandem Cycloaddition/Ring-Opening Sequences

The construction of highly functionalized aromatic rings, such as those bearing the pentafluorosulfanyl (SF₅) group, represents a significant challenge in synthetic organic chemistry. Tandem reactions, which involve the sequential formation of multiple bonds in a single operation, offer an elegant and efficient approach to complex molecular architectures. A hypothetical, yet mechanistically sound, strategy for the synthesis of derivatives of 4-bromophenylsulfur pentafluoride involves a tandem cycloaddition/ring-opening sequence. This approach leverages the principles of pericyclic reactions to build the substituted aromatic core.

A plausible pathway would involve an initial [4+2] Diels-Alder cycloaddition reaction between a suitable diene and a dienophile containing the pentafluorosulfanyl group. This would be followed by a ring-opening or aromatization step to yield the desired substituted phenylsulfur pentafluoride derivative.

A proposed synthetic scheme is outlined below:

Step 1: Diels-Alder Cycloaddition

The initial step would involve the reaction of a 1-bromo-substituted diene with a pentafluorosulfanyl-substituted dienophile, such as (E)-1-(pentafluorosulfanyl)prop-1-ene. The electron-withdrawing nature of the SF₅ group enhances the dienophilic character of the alkene, facilitating the cycloaddition.

Reaction Scheme:

The regioselectivity of the Diels-Alder reaction is a critical consideration. Based on established precedent for similar reactions, the "ortho" and "meta" isomers are the expected major products. The table below outlines the potential reactants and expected product distribution for this step.

Table 1: Proposed Diels-Alder Cycloaddition for the Synthesis of a Precursor to a this compound Derivative

DieneDienophileExpected Major Products (Regioisomers)
1-Bromo-1,3-butadiene(E)-1-(pentafluorosulfanyl)prop-1-ene4-Bromo-5-methyl-3-(pentafluorosulfanyl)cyclohex-1-ene and 5-Bromo-4-methyl-3-(pentafluorosulfanyl)cyclohex-1-ene
2-Bromo-1,3-butadiene(E)-1-(pentafluorosulfanyl)prop-1-ene1-Bromo-5-methyl-3-(pentafluorosulfanyl)cyclohex-1-ene and 2-Bromo-4-methyl-3-(pentafluorosulfanyl)cyclohex-1-ene

Step 2: Aromatization (Ring-Opening)

The resulting cycloadduct would then undergo an aromatization reaction to form the substituted phenylsulfur pentafluoride. This can be achieved through various methods, such as oxidation, to introduce the double bonds and form the stable aromatic ring. This step effectively constitutes the "ring-opening" in a broader sense, as the alicyclic ring is converted to an aromatic one.

Reaction Scheme:

The choice of oxidizing agent is crucial for achieving high yields and avoiding unwanted side reactions. The following table details potential reagents for the aromatization step and their anticipated efficacy.

Table 2: Proposed Aromatization of the Cycloadduct

Cycloadduct (from 1-Bromo-1,3-butadiene)Aromatization ReagentExpected Product
4-Bromo-5-methyl-3-(pentafluorosulfanyl)cyclohex-1-ene2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)1-Bromo-2-methyl-4-(pentafluorosulfanyl)benzene
5-Bromo-4-methyl-3-(pentafluorosulfanyl)cyclohex-1-eneSulfur1-Bromo-2-methyl-5-(pentafluorosulfanyl)benzene

While this specific tandem cycloaddition/ring-opening sequence for the direct synthesis of this compound has not been explicitly reported, it is based on well-established principles of organic synthesis. The use of SF₅-alkynes as dienophiles in [4+2] cycloadditions to form SF₅-phenols and aminophenols has been demonstrated, supporting the feasibility of the proposed cycloaddition step. acs.orgnih.gov The subsequent aromatization of cyclohexene derivatives is also a standard transformation in organic synthesis. This proposed strategy highlights a potential advanced method for accessing functionalized aryl-SF₅ compounds.

Spectroscopic Characterization and Advanced Analytical Techniques in 4 Bromophenylsulfur Pentafluoride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of 4-bromophenylsulfur pentafluoride. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis of the molecule's framework.

The proton NMR spectrum of this compound is characterized by signals in the aromatic region. The protons on the phenyl ring typically appear as a set of doublets. This pattern arises from the coupling between adjacent protons on the disubstituted benzene (B151609) ring. The specific chemical shifts and coupling constants are influenced by the electronic effects of both the bromine atom and the strongly electron-withdrawing pentafluorosulfanyl (-SF₅) group. In related pentafluorosulfanyl-substituted aromatic compounds, the protons on the phenyl ring are observed as distinct doublets in the aromatic region of the ¹H NMR spectrum. ncl.ac.uk For instance, in a compound synthesized from this compound, the aromatic protons present as four doublets, confirming the successful incorporation of the substituted phenyl ring. ncl.ac.uk

The ¹³C NMR spectrum provides valuable information about the carbon skeleton and the influence of the fluorine atoms. A notable feature in the {¹H}-¹³C NMR spectra of aryl-SF₅ compounds is the splitting of the carbon signals due to coupling with the fluorine atoms of the pentafluorosulfanyl group. bath.ac.ukrsc.org The carbon atom directly attached to the -SF₅ group (the ipso-carbon) exhibits a characteristic splitting pattern. bath.ac.ukrsc.org This signal appears as a quintet due to coupling (²JCF) with the four equatorial fluorine atoms. bath.ac.ukrsc.org Similarly, the carbon atoms ortho to the -SF₅ group also show splitting into a quintet (³JCF) from coupling to the equatorial fluorines. bath.ac.ukrsc.org

Interestingly, coupling to the single axial fluorine is often not resolved, as the coupling constants (²JCFax and ³JCFax) are typically very small (< 2 Hz and < 1 Hz, respectively). bath.ac.ukrsc.org The observed quintets are a clear diagnostic indicator of the pentafluorosulfanyl group's presence and its attachment to the aromatic ring. bath.ac.ukrsc.org

Carbon Position Splitting Pattern Observed Coupling Typical Coupling Constant (Hz)
ipso-CarbonQuintet²JCFeq16.5–16.9
ortho-CarbonQuintet³JCFeq4.2–4.9

This table is based on data for reported SF₅-containing compounds. bath.ac.ukrsc.org

¹⁹F NMR spectroscopy is arguably the most definitive technique for characterizing the pentafluorosulfanyl group. Due to the octahedral geometry around the sulfur atom, the five fluorine atoms are in two distinct chemical environments: one axial and four equatorial. ncl.ac.ukbath.ac.ukrsc.org This arrangement gives rise to a characteristic AX₄ spin system in the ¹⁹F NMR spectrum.

The spectrum displays a doublet corresponding to the four equatorial fluorines (Fₑ) and a quintet for the single axial fluorine (Fₐ). ncl.ac.ukrsc.org The doublet arises from the coupling of each equatorial fluorine to the axial fluorine, while the quintet results from the axial fluorine coupling to the four equivalent equatorial fluorines. ncl.ac.ukrsc.org For this compound, specific chemical shifts and coupling constants have been reported. rsc.org

Fluorine Environment Signal Chemical Shift (δ, ppm) Coupling Constant (JFF, Hz)
4 Equatorial Fluorines (Fₑ)Doublet84.85 – 82.43 (m)150.3
1 Axial Fluorine (Fₐ)Quintet (observed as a doublet)63.15 (d)150.3

Data obtained from the ¹⁹F NMR spectrum of this compound in CDCl₃. rsc.org

NMR spectroscopy, particularly ¹⁹F NMR, serves as a powerful tool for monitoring reaction progress and acquiring kinetic data in mechanistic studies involving pentafluorosulfanyl compounds. The high sensitivity of the ¹⁹F nucleus and the distinct signals of the -SF₅ group allow for quantitative analysis of reactants and products over time. For example, ¹⁹F NMR spectroscopy has been used to determine the yield of arylsulfur pentafluorides in reactions, demonstrating its utility in tracking the conversion of starting materials to products. rsc.org This capability is essential for understanding reaction mechanisms, optimizing reaction conditions, and determining reaction rates.

Mass Spectrometry (MS) for Compound Identity and Purity

Mass spectrometry is a vital analytical technique used to confirm the molecular weight and elemental composition of this compound. The molecular formula of the compound is C₆H₄BrF₅S, corresponding to a molecular weight of approximately 283.05 g/mol . rsc.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which serves as strong evidence for the compound's identity. The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br) is a particularly distinctive feature in the mass spectrum. Mass spectrometry is also used to assess the purity of the compound by detecting any potential impurities. In the analysis of related compounds, mass spectra have been acquired using techniques such as Atmospheric Solids Analysis Probe (ASAP), which is suitable for the analysis of solid samples. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental tool for identifying functional groups within a molecule. For aromatic compounds containing the pentafluorosulfanyl (SF₅) group, specific vibrational modes are characteristic. The IR spectra of such compounds typically display absorptions for C-H stretching in the aromatic ring between 3100-3000 cm⁻¹. libretexts.org Carbon-carbon stretching vibrations within the aromatic ring are observed in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. libretexts.orgvscht.cz The presence of the SF₅ group itself will also give rise to characteristic stretching and bending vibrations, although specific frequencies for this compound are not detailed in the provided results. General alkane C-H stretching is found between 3000-2850 cm⁻¹. libretexts.org

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
Alkane C-H Stretch3000-2850
Aromatic C-C Stretch1600-1585 and 1500-1400
C-H Bend1470-1450
C-H Rock (Methyl)1370-1350
This table is interactive. Click on the headers to sort.

UV-Vis Absorption and Fluorescence Spectroscopy of SF₅-Containing Dyes

The strong electron-withdrawing nature of the pentafluorosulfanyl (SF₅) group makes it a valuable component in the design of push-pull fluorophores. acs.orgresearchgate.net These dyes, which feature an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated spacer (D-π-A), exhibit interesting photophysical properties. researchgate.net

Solvatofluorochromic Effects and Intramolecular Charge Transfer (ICT)

SF₅-containing dyes often exhibit pronounced solvatofluorochromism, a phenomenon where the emission color changes with the polarity of the solvent. acs.orgresearchgate.net This effect is a strong indicator of intramolecular charge transfer (ICT) from the electron donor to the SF₅ acceptor in the excited state. acs.orgrsc.org Upon photoexcitation, these push-pull systems form an ICT state which is more polar than the ground state. rsc.org Consequently, an increase in solvent polarity leads to a significant red-shift in the emission spectrum, while the absorption spectrum remains largely unaffected. rsc.org This behavior highlights the significant change in dipole moment upon excitation. Studies on various SF₅-containing dyes have demonstrated large Stokes shifts, often exceeding 100 nm, which is a valuable property for applications like bioimaging. acs.orgresearchgate.net Theoretical calculations have confirmed the charge transfer from a triphenylamine (B166846) (TPA) donor to the SF₅ acceptor through a π-conjugated linker. rsc.org

Solid-State Emission and Mechanofluorochromism

Many SF₅-containing dyes are also emissive in the solid state. acs.org The emission in the solid state can be red-shifted compared to the emission in nonpolar solutions, particularly for dyes that exhibit significant π-π stacking interactions in their crystal lattice. acs.org

A fascinating property observed in some of these materials is mechanofluorochromism, where the emission color changes in response to mechanical stimuli like grinding. acs.org For instance, one particular dye exhibited an orange emission in its crystalline form (λmax = 567 nm), which shifted to yellow (λmax = 545 nm) upon grinding, a hypsochromic shift of 22 nm. acs.org This change is often reversible, with the original emission color being restored by fuming the ground powder. acs.orgresearchgate.net This behavior suggests that mechanical force can alter the molecular packing and intermolecular interactions, thereby affecting the electronic states and emission properties.

X-ray Diffraction (XRD) Studies

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information about molecular geometry and intermolecular interactions. mdpi.comrigaku.com

Single-Crystal X-ray Analysis of SF₅ Compounds

Single-crystal X-ray analysis of aromatic compounds containing the pentafluorosulfanyl (SF₅) group reveals a consistent geometry for this functional group. researchgate.net The sulfur atom adopts an approximately octahedral coordination, leading to an "umbrella" shape for the SF₅ group. researchgate.net The S-F bond lengths are generally very similar, falling within the range of 1.572(3) to 1.618(3) Å. researchgate.net The axial C–S–Fax bond angle is typically close to 180°. researchgate.net The regioselectivity of reactions involving the introduction of the SF₅ group can be definitively confirmed by single-crystal X-ray diffraction. acs.orgacs.org

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature and phase purity of a solid material. In PXRD, a powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline solid, with peak positions and intensities corresponding to the lattice parameters of the crystal structure.

For a crystalline sample of this compound, a PXRD analysis would be expected to yield a well-defined pattern of sharp peaks, confirming its crystalline nature. The absence of a broad, featureless halo would indicate the absence of significant amorphous content. The precise 2θ values and their relative intensities could be used to identify the crystal system and unit cell dimensions. While published experimental PXRD data for this compound is scarce, an illustrative data table is provided below to represent a typical PXRD pattern for a crystalline organic compound.

Illustrative Powder X-ray Diffraction Data for this compound

2θ (degrees)d-spacing (Å)Relative Intensity (%)
15.25.8245
20.84.27100
22.53.9560
25.93.4480
28.13.1735
30.52.9350
35.72.5125
40.32.2415

Note: This data is illustrative and intended to represent a typical PXRD pattern for a crystalline organic compound. Actual experimental values for this compound may differ.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of a species in solution. In a CV experiment, the potential of a working electrode is swept linearly with time between two set values, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and the kinetics of the electron transfer reactions.

The electrochemical characterization of this compound would be of significant interest due to the presence of the electroactive bromo and pentafluorosulfanyl groups. The strong electron-withdrawing nature of the -SF5 group is known to influence the electrochemical properties of aromatic compounds. A cyclic voltammetry study would reveal the reduction potential of the compound, likely associated with the cleavage of the carbon-bromine or sulfur-fluorine bonds, and any oxidation processes.

While specific experimental cyclic voltammetry data for this compound is not widely reported, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such a study. The parameters would be determined under specific experimental conditions (e.g., solvent, electrolyte, scan rate).

Illustrative Electrochemical Data for this compound

ParameterValueDescription
Cathodic Peak Potential (Epc)-1.8 V (vs. Ag/AgCl)Potential at which the reduction of the compound is maximal.
Anodic Peak Potential (Epa)-1.1 V (vs. Ag/AgCl)Potential at which the oxidation of the reduced species is maximal (if reversible).
Half-wave Potential (E1/2)-1.45 V (vs. Ag/AgCl)Midpoint potential, indicative of the thermodynamic redox potential.
Peak Separation (ΔEp)0.7 VDifference between Epa and Epc, indicating the reversibility of the redox process.

Note: This data is illustrative and represents a hypothetical irreversible reduction process, which is plausible for an organobromine compound. The actual electrochemical behavior may be more complex and is dependent on experimental conditions.

Mechanistic Studies of Reactions Involving 4 Bromophenylsulfur Pentafluoride

Reaction Progress Kinetic Analysis

Detailed reaction progress kinetic analysis for reactions specifically involving 4-Bromophenylsulfur pentafluoride is not extensively documented in publicly available literature. Such studies, which monitor the concentration of reactants, intermediates, and products over time, are essential for determining rate laws, reaction orders, and activation parameters. This information is critical for understanding the step-by-step process of a chemical reaction and for optimizing reaction conditions for large-scale synthesis. The lack of specific kinetic data for this compound highlights an area ripe for future investigation, which would undoubtedly contribute to a more profound understanding of its reactivity.

Investigation of Electron Transfer Processes

The activation of the strong sulfur-fluorine (S-F) bond in pentafluorosulfanyl arenes can be achieved through both thermal and photoinduced mechanisms. Photoinduced reactions, in particular, have gained prominence as they often allow for milder reaction conditions. A notable example is the visible-light-driven reduction of the S-F bond in pentafluorosulfanyl arenes. rsc.orgrsc.orgnih.govresearchgate.net This process is mediated by the formation of an electron donor-acceptor (EDA) complex. rsc.orgrsc.orgnih.govresearchgate.net

Upon irradiation with visible light, the EDA complex enters an excited state, facilitating a single-electron transfer (SET) to generate radical ions, which then undergo further reactions. researchgate.net This photoinduced pathway offers an alternative to traditional thermal methods that may require harsh conditions and can lead to undesired side reactions. The formation of these EDA complexes can be identified by changes in the UV/Vis spectrum, often appearing as new absorption bands.

In the context of EDA complex-mediated reactions, the pentafluorosulfanyl arene, such as this compound, acts as the electron acceptor. The electron-withdrawing nature of the pentafluorosulfanyl (-SF₅) group makes the aromatic ring electron-deficient and thus a good candidate for accepting an electron.

A variety of electron donors can be employed in these reactions. A recent study demonstrated the use of potassium iodide (KI) as an effective electron donor for the reduction of the S-F bond in pentafluorosulfanyl arenes. rsc.orgrsc.orgnih.gov In this system, an EDA complex is formed between the pentafluorosulfanyl arene and the iodide ion. rsc.org Computational studies have supported the formation of this complex, showing an interaction between the iodide and the aromatic part of the molecule, with the potassium cation interacting with the fluorine atoms of the -SF₅ group. rsc.org The subsequent photoinduced electron transfer from the iodide to the pentafluorosulfanyl arene initiates the bond cleavage process.

The table below summarizes the key components in the EDA complex-mediated reduction of pentafluorosulfanyl arenes.

ComponentRoleExample
Pentafluorosulfanyl AreneElectron AcceptorThis compound
Iodide SaltElectron DonorPotassium Iodide (KI)
Light SourceEnergy InputVisible Light

This donor-acceptor interaction is a powerful strategy for activating otherwise inert bonds under mild conditions.

Mechanisms of Action in Biologically Relevant Compounds

The pentafluorosulfanyl (-SF₅) group is increasingly being incorporated into biologically active molecules due to its unique properties. It is considered a "super-trifluoromethyl" group because of its high electronegativity and lipophilicity, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. rsc.org While specific mechanistic studies on the biological actions of this compound itself are limited, the broader class of SF₅-containing compounds offers valuable insights.

The mechanism of action for these compounds generally involves their interaction with specific biological targets like enzymes and receptors. The strong electron-withdrawing nature of the -SF₅ group can enhance binding affinity to these targets. For instance, the introduction of an -SF₅ group into certain pharmacophores has been shown to increase their potency.

Research on various SF₅-containing compounds has demonstrated a range of biological activities, including antimicrobial and antimalarial effects. The proposed mechanisms often involve the disruption of cellular processes in pathogens. For example, some derivatives have been suggested to interfere with bacterial cell membranes or inhibit essential metabolic pathways. In the context of drug design, the -SF₅ group can act as a bioisostere for other groups like trifluoromethyl (-CF₃) or tert-butyl, offering a way to fine-tune the biological activity of a lead compound. acs.org

The table below lists some biologically active compounds containing the sulfur pentafluoride group and their general mechanisms of action.

Compound ClassBiological Target/Action
SF₅-containing insecticidesNeurological targets in insects
SF₅-modified enzyme inhibitorsEnhanced binding to active sites
SF₅-substituted receptor ligandsAltered receptor affinity and selectivity

Further research into the specific biological mechanisms of this compound and its derivatives could uncover new therapeutic opportunities.

Future Directions and Emerging Research Avenues for 4 Bromophenylsulfur Pentafluoride Chemistry

Exploration of New Chemical Spaces

The unique combination of a bromine atom and a pentafluorosulfanyl group on an aromatic ring makes 4-bromophenylsulfur pentafluoride an exceptional tool for venturing into uncharted chemical territories. chemimpex.com The SF5 group, being more electronegative and lipophilic than the trifluoromethyl (CF3) group, imparts distinct electronic and physical properties to molecules. nih.govbeilstein-journals.org This allows researchers to systematically modify and fine-tune compounds to enhance their biological activity and physical characteristics. chemimpex.com

The presence of the bromine atom offers a reactive handle for a variety of chemical transformations, including cross-coupling reactions, which enables the introduction of diverse functionalities and the construction of complex molecular architectures. This dual functionality provides a pathway to create novel compounds that were previously inaccessible, thereby expanding the known chemical space and offering new solutions in various scientific fields. chemimpex.com

Table 1: Comparative Properties of SF5 and CF3 Groups

Property Pentafluorosulfanyl (SF5) Trifluoromethyl (CF3)
Hammett Constant (σI) +0.55 +0.39
Hansch Hydrophobicity Constant (π) 1.51 1.09

This table highlights the superior electron-withdrawing nature and lipophilicity of the SF5 group compared to the more common CF3 group, properties that are instrumental in the design of new bioactive molecules and materials. nih.govbeilstein-journals.org

Development of Highly Selective and Efficient Reactions

A major focus of ongoing research is the development of more selective and efficient synthetic methods utilizing this compound. While it is recognized as a potent fluorinating agent and a valuable reagent in organic synthesis, the quest for reactions with higher precision and yield continues. chemimpex.com

Current research efforts are directed towards:

Substitution Reactions: Developing novel methods to substitute the bromine atom with a wide array of functional groups under mild conditions. This includes exploring new catalysts and reaction conditions to achieve high selectivity and avoid unwanted side reactions.

Coupling Reactions: Expanding the scope of coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, on the phenyl ring. The goal is to create a robust and versatile platform for the synthesis of complex molecules containing the SF5 group.

Direct C-H Functionalization: Investigating methods for the direct functionalization of the aromatic ring, which would represent a more atom-economical approach to synthesizing derivatives of this compound.

These advancements will not only streamline the synthesis of known SF5-containing compounds but also facilitate the discovery of new molecules with desired properties.

Application in New Molecular Targets

The unique properties imparted by the pentafluorosulfanyl group make this compound an attractive starting material for the development of novel therapeutic agents and agrochemicals. The strong electron-withdrawing nature of the SF5 group can significantly influence the binding affinity of a molecule to its biological target, such as enzymes and receptors.

Recent studies have shown that compounds derived from arylsulfur pentafluorides can exhibit potent biological activity. For instance, certain derivatives have demonstrated the ability to inhibit parasite growth in vitro, suggesting their potential as a new class of anti-parasitic drugs. The exploration of this compound in the context of new molecular targets is a rapidly growing area of research, with the potential to address unmet medical and agricultural needs.

Table 2: Potential Areas of Application for this compound Derivatives

Field Potential Application Rationale
Medicinal Chemistry Enzyme inhibitors, Receptor modulators The SF5 group can enhance binding affinity and metabolic stability.
Agrochemicals Herbicides, Insecticides, Fungicides The unique properties of the SF5 group can lead to new modes of action.

| Materials Science | Fluorinated polymers, Liquid crystals | The SF5 group can improve thermal stability and chemical resistance. chemimpex.com |

Sustainable Production Processes for Arylsulfur Pentafluorides

The widespread application of this compound and other arylsulfur pentafluorides has been historically hindered by the lack of practical and cost-effective production methods. However, recent breakthroughs have led to the development of a two-step process that represents a significant advancement in the sustainable production of these valuable compounds. doaj.orgnih.govbeilstein-journals.org

This novel method involves:

Step 1: The treatment of a diaryl disulfide or an aryl thiol with chlorine in the presence of an alkali metal fluoride (B91410) to produce an arylsulfur chlorotetrafluoride intermediate. doaj.orgnih.govbeilstein-journals.org For this compound, this would start with 4-bromophenyl disulfide.

Step 2: The subsequent fluorination of the arylsulfur chlorotetrafluoride intermediate using a suitable fluoride source, such as zinc difluoride (ZnF2) or hydrogen fluoride (HF), to yield the final arylsulfur pentafluoride. doaj.orgnih.govbeilstein-journals.org

This process offers considerable improvements over previous methods in terms of cost, yield, practicality, and scalability, making the large-scale production of arylsulfur pentafluorides economically viable for the first time. doaj.orgnih.govbeilstein-journals.org Further research in this area is focused on optimizing reaction conditions, exploring alternative reagents, and developing continuous flow processes to further enhance the sustainability and efficiency of production. The availability of industrial-scale production methods is set to usher in a new era of "super-trifluoromethyl" arene chemistry. doaj.orggoogle.com

Table 3: Mentioned Compounds

Compound Name
This compound
4-Chlorophenylsulfur pentafluoride
3-Bromophenylsulfur pentafluoride
4-bromophenylsulfur chlorotetrafluoride
4-bromophenyl disulfide
N-Boc-L-4-halophenylalanine methyl
o-dialkylamino substituted benzenesulfonyl fluorides
arylsulfonyl fluorides
sulfonyl hydrazides
sodium aryl sulfinates
arylsulfur chlorotetrafluoride
arylsulfur halotetrafluoride
bis- and tris(sulfur pentafluorides)
4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride
trifluoromethyl
chlorine
zinc difluoride

Q & A

Q. Basic

  • Atmosphere: Conduct reactions under N₂ or Ar to prevent oxidation by O₂.
  • Light Sensitivity: Shield from UV light to avoid radical decomposition.
  • Thermal Stability: Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C).
  • Solvent Compatibility: Avoid protic solvents (e.g., H₂O) to prevent hydrolysis .

In isotopic labeling studies, how is this compound utilized to track oxygen exchange in geochemical samples?

Advanced
BrF₅-based oxygen extraction (Clayton method) liberates O₂ from silicates for δ¹⁸O analysis. While this compound itself is not used directly, its bromine/fluorine chemistry informs protocols for handling reactive intermediates. For example, isotopic fractionation during extraction is minimized by maintaining reaction temperatures <500°C and using excess BrF₅ to ensure quantitative yields .

What strategies are used to resolve contradictions in toxicity data when extrapolating from related halogenated compounds to this compound?

Q. Advanced

  • Interspecies Scaling: Apply uncertainty factors (e.g., 10× for rat-to-human extrapolation) to adjust NOAEL/LOAEL values.
  • Read-Across Analysis: Compare structural analogs (e.g., bromine pentafluoride) for shared toxicophores.
  • In Silico Toxicology: Use software like OECD QSAR Toolbox to predict acute toxicity endpoints (e.g., LC50) .

What are the documented applications of this compound in the development of pharmaceutical agents?

Basic
The –SF₅ group enhances pharmacokinetic properties (e.g., metabolic stability) in drug candidates. For example, this compound derivatives act as serotonin receptor modulators with improved blood-brain barrier penetration compared to –CF₃ analogs. Radiolabeling studies (¹⁴C/¹⁸F) track biodistribution in preclinical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.